N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide
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Overview
Description
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C14H12N8O3 and its molecular weight is 340.303. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
Pyrazole and pyrazine derivatives have been synthesized and evaluated for their cytotoxic and anticancer activities. For instance, new pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of pyrazole derivatives in cancer therapy (Hassan, Hafez, & Osman, 2014). Another study reported the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide and its evaluation against MDA-MB-231 breast cancer cells, further emphasizing the anticancer potential of such compounds (Senthilkumar, Umarani, & Satheesh, 2021).
Antimicrobial Properties
Research has also focused on the antimicrobial properties of pyrazole and pyrazine derivatives. A study explored the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, revealing promising antimicrobial activities against various pathogens (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). This suggests potential applications of these compounds in combating infectious diseases.
Antiviral Efficacy
Additionally, benzamide-based 5-aminopyrazoles and their derivatives were synthesized and showed remarkable antiavian influenza virus activity (Hebishy, Salama, & Elgemeie, 2020). This indicates the potential use of pyrazole and pyrazine derivatives as antiviral agents, particularly against strains of influenza.
Mechanism of Action
Target of Action
For instance, the pyrazine ring is a common feature in many pharmaceuticals and bioactive molecules .
Mode of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many compounds with pyrrolopyrazine scaffolds have been found to affect various biochemical pathways due to their wide range of biological activities .
Properties
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N8O3/c15-12(23)8-21-14(25)22(20-19-21)10-3-1-9(2-4-10)18-13(24)11-7-16-5-6-17-11/h1-7H,8H2,(H2,15,23)(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFBNXHQCTUFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC=CN=C2)N3C(=O)N(N=N3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.